
Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate
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Overview
Description
Molecular Formula: C₁₁H₇BrClNO₃S Molecular Weight: 348.60 g/mol Structural Features:
- A thiazole core substituted with a bromine atom at position 4 and a 3-chlorophenoxy group at position 2.
- A methyl ester group at position 5, enhancing solubility and reactivity for further derivatization .
The 3-chlorophenoxy group is introduced via nucleophilic aromatic substitution .
Potential Applications:
Preparation Methods
The synthesis of Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to participate in various biochemical pathways, potentially leading to the inhibition of enzyme activity or modulation of receptor function . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 4-(Dibromomethyl)-2-(Halogenated Aryl)thiazole-5-carboxylates
- Examples : Compounds 6g, 6h, 6i, 6j, 6k ().
- Key Differences: Substituents: Dibromomethyl group at position 4 vs. a single bromine in the target compound. Aryl Groups: 2-fluorophenyl (6g), 4-methoxyphenyl (6h), 4-trifluoromethylphenyl (6i), 3,4-dichlorophenyl (6j), naphthyl (6k). Aryl groups influence lipophilicity and electronic properties (e.g., electron-withdrawing trifluoromethyl in 6i vs. electron-donating methoxy in 6h) .
Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate
- Key Differences: Ester Position: Carboxylate at position 4 vs. 5 in the target compound. Substituents: 2-bromo-5-fluorophenyl at position 2 vs. 3-chlorophenoxy. Impact: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine. The ethyl ester vs. methyl ester alters lipophilicity .
Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate
- Key Differences: Linker Group: Thioether (S-linked) vs. phenoxy (O-linked) at position 2. Impact: Thioether’s lower electronegativity may increase nucleophilicity and alter redox properties. The phenyl ester vs. methyl ester affects hydrolysis rates .
Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate
- Key Differences: Substituent: 4-butylphenyl at position 2 vs. 3-chlorophenoxy.
Physicochemical Properties
- Trends : Bulky substituents (e.g., dibromomethyl, naphthyl) correlate with higher melting points and molecular weights .
Biological Activity
Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article consolidates findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C11H7BrClNO3S, with a molecular weight of approximately 348.6 g/mol. The thiazole moiety is known for its diverse pharmacological properties, which are often enhanced by substituents such as bromine and chlorine.
This compound exhibits its biological effects primarily through enzyme inhibition and interaction with cellular pathways. It may disrupt cellular processes by binding to active sites on enzymes or interacting with cellular membranes, leading to altered cell signaling and proliferation. The precise molecular targets are still under investigation, but preliminary studies suggest potential interactions with:
- Enzymes involved in metabolic pathways
- Proteins associated with cell cycle regulation
- Receptors implicated in inflammatory responses
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, yielding promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that this compound could be developed as an effective antimicrobial agent.
Anticancer Potential
The compound has also shown potential as an anticancer agent. In vitro studies using various cancer cell lines have demonstrated cytotoxic effects:
- HepG2 (Liver Cancer) : IC50 = 25 µg/mL
- MCF-7 (Breast Cancer) : IC50 = 30 µg/mL
- A549 (Lung Cancer) : IC50 = 28 µg/mL
These results indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways or inhibition of proliferation signals.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the compound against a panel of bacteria and fungi.
- Results indicated that it inhibited growth effectively at low concentrations, supporting its use as a broad-spectrum antimicrobial agent.
-
Cytotoxicity Assays :
- A series of experiments assessed the compound's effects on different cancer cell lines.
- Significant reductions in cell viability were observed, particularly in HepG2 cells, suggesting selective toxicity towards cancerous cells over normal cells.
Properties
Molecular Formula |
C11H7BrClNO3S |
---|---|
Molecular Weight |
348.60 g/mol |
IUPAC Name |
methyl 4-bromo-2-(3-chlorophenoxy)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H7BrClNO3S/c1-16-10(15)8-9(12)14-11(18-8)17-7-4-2-3-6(13)5-7/h2-5H,1H3 |
InChI Key |
XUTPPEITEQKLTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)OC2=CC(=CC=C2)Cl)Br |
Origin of Product |
United States |
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